molecular formula C7H13NO2 B12275425 1-Propylazetidine-2-carboxylic acid

1-Propylazetidine-2-carboxylic acid

Cat. No.: B12275425
M. Wt: 143.18 g/mol
InChI Key: ODBYTJNDVJFYSS-UHFFFAOYSA-N
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Description

1-Propylazetidine-2-carboxylic acid is a compound with the molecular formula C7H13NO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Comparison with Similar Compounds

1-Propylazetidine-2-carboxylic acid can be compared with other similar compounds, such as azetidine-2-carboxylic acid and other azetidine derivatives . These compounds share the four-membered ring structure but differ in their substituents and reactivity. The unique propyl group in this compound distinguishes it from other azetidine derivatives, providing it with distinct chemical and physical properties .

Similar compounds include:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and polymerization. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in research and industry.

Biological Activity

1-Propylazetidine-2-carboxylic acid (also referred to as 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO2C_7H_{13}NO_2. It is characterized by a five-membered azetidine ring with a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems. The compound serves as an analogue of proline, influencing protein structure and function.

Mechanisms of Biological Activity

1. Protein Interaction and Structural Effects

Research indicates that this compound can disrupt poly-proline type II structures in proteins. This disruption can significantly affect protein-protein interactions and cellular signaling pathways. Specifically, it has been shown to influence the activity of enzymes such as prolyl-tRNA synthetase, which is essential for aminoacylation processes in protein synthesis.

2. Cellular Effects and Pathological Implications

Studies have demonstrated that high doses of azetidine derivatives can induce pathological changes in oligodendrocytes, which are critical for myelin formation in the central nervous system (CNS). In experiments involving adult CD1 mice, administration of azetidine-2-carboxylic acid led to oligodendrocyte nucleomegaly, apoptosis, and signs of endoplasmic reticulum (ER) stress . These findings suggest that the compound may have implications for demyelinating diseases such as multiple sclerosis.

Table 1: Summary of Biological Activities

StudyOrganismDoseObserved Effects
Mice300-600 mg/kgOligodendrocyte apoptosis, ER stress
In vitroN/ADisruption of poly-proline structures
MiceN/AAltered enzyme activity in aminoacylation

Case Study: Oligodendrogliopathy Induction

In a notable study, adult CD1 mice were treated with azetidine-2-carboxylic acid at doses of 300 mg/kg and 600 mg/kg. The results indicated a clinical phenotype resembling that observed in myelin basic protein mutant mice. Pathological analyses showed significant alterations in oligodendrocyte morphology, including vacuolation and abnormal mitochondrial structures. Additionally, there was evidence of activated microglia and inflammatory responses within the CNS .

Potential Therapeutic Applications

Given its biological activities, this compound may have potential applications in pharmacology:

  • Neurological Disorders : Its ability to influence oligodendrocyte function suggests potential roles in treating demyelinating diseases.
  • Cancer Research : By modulating protein interactions, it may affect cancer cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate possible interactions with bacterial proteins, warranting further exploration into its antimicrobial properties .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-propylazetidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-2-4-8-5-3-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)

InChI Key

ODBYTJNDVJFYSS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC1C(=O)O

Origin of Product

United States

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